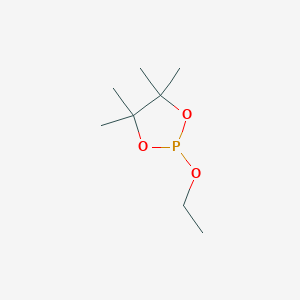![molecular formula C14H11NO4S B14657454 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene CAS No. 40807-05-4](/img/structure/B14657454.png)
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group, a benzenesulfonyl group, and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a benzene derivative followed by sulfonylation and subsequent ethenylation. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ethenyl group can be hydrogenated to form an ethyl group.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-aminobenzene.
Reduction: Formation of 1-[(E)-2-(benzenesulfonyl)ethyl]-3-nitrobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to further functionalization. The ethenyl group can participate in conjugation, affecting the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-nitrobenzene
- 1-[(E)-2-(benzenesulfonyl)ethenyl]-2-nitrobenzene
- 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-aminobenzene
Uniqueness
The combination of a nitro group, sulfonyl group, and ethenyl group on the benzene ring provides distinct electronic and steric properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
40807-05-4 |
|---|---|
Molekularformel |
C14H11NO4S |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C14H11NO4S/c16-15(17)13-6-4-5-12(11-13)9-10-20(18,19)14-7-2-1-3-8-14/h1-11H/b10-9+ |
InChI-Schlüssel |
QPDCKELHZKDQNP-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)



![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)




![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)


![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

